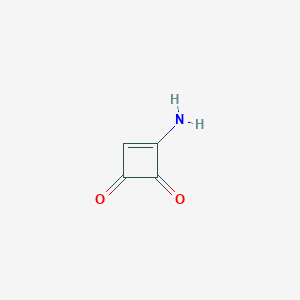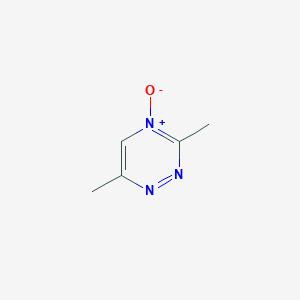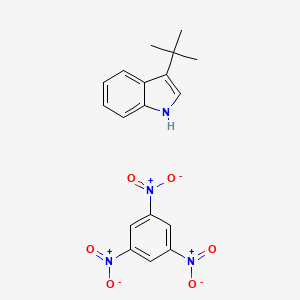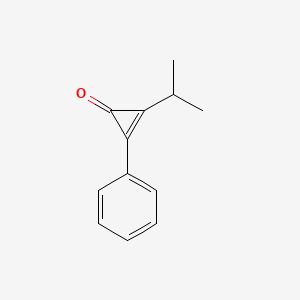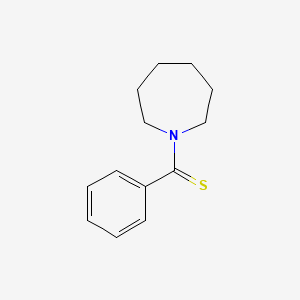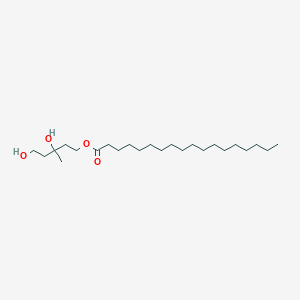
3,5-Dihydroxy-3-methylpentyl octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dihydroxy-3-methylpentyl octadecanoate is an organic compound with the molecular formula C24H48O4. It is an ester derived from octadecanoic acid and 3,5-dihydroxy-3-methylpentanol. This compound is known for its unique chemical structure, which includes both hydroxyl and ester functional groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxy-3-methylpentyl octadecanoate typically involves the esterification of octadecanoic acid with 3,5-dihydroxy-3-methylpentanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of solid acid catalysts in a packed bed reactor is also common to enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dihydroxy-3-methylpentyl octadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert hydroxyl groups into halides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides.
Aplicaciones Científicas De Investigación
3,5-Dihydroxy-3-methylpentyl octadecanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-Dihydroxy-3-methylpentyl octadecanoate involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further participate in metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dihydroxy-3-methylpentyl hexadecanoate
- 3,5-Dihydroxy-3-methylpentyl dodecanoate
- 3,5-Dihydroxy-3-methylpentyl tetradecanoate
Uniqueness
3,5-Dihydroxy-3-methylpentyl octadecanoate is unique due to its longer carbon chain compared to similar compounds, which can influence its physical properties, such as melting point and solubility. This longer chain also affects its reactivity and interactions with other molecules, making it suitable for specific applications where longer chain esters are preferred.
Propiedades
Número CAS |
65955-37-5 |
|---|---|
Fórmula molecular |
C24H48O4 |
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
(3,5-dihydroxy-3-methylpentyl) octadecanoate |
InChI |
InChI=1S/C24H48O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)28-22-20-24(2,27)19-21-25/h25,27H,3-22H2,1-2H3 |
Clave InChI |
XPHPXCFOAFDQQY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCCC(C)(CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


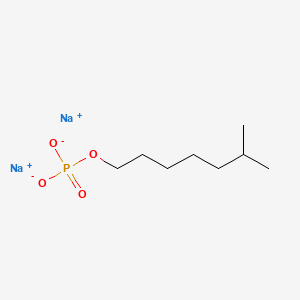
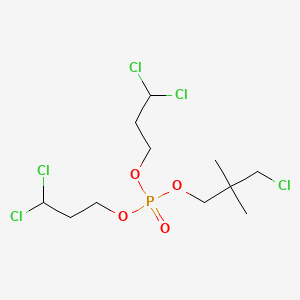
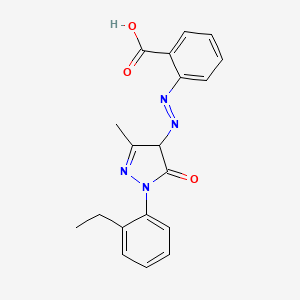
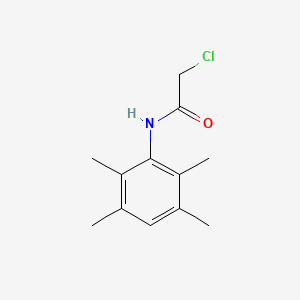
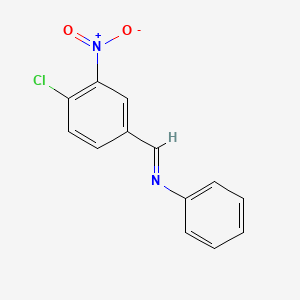
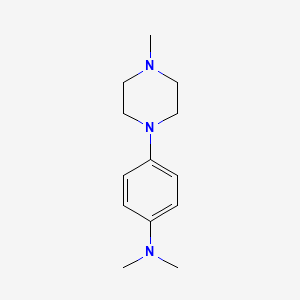
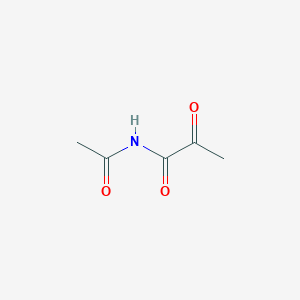
![1,1'-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene)](/img/structure/B14481197.png)
